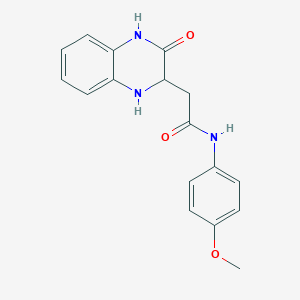

N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Descripción

N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (Molecular Formula: C₁₇H₁₇N₃O₃) is a heterocyclic acetamide derivative featuring a tetrahydroquinoxaline core linked to a 4-methoxyphenyl group via an acetamide bridge. The compound’s structure (Fig. 1) includes a bicyclic quinoxaline moiety with a ketone group at position 3 and a methoxy-substituted phenyl ring. Its IUPAC name reflects the substitution pattern: the acetamide group is attached to the tetrahydroquinoxalin-2-yl position, and the 4-methoxyphenyl group serves as the N-substituent .

Key structural features:

- 4-Methoxyphenyl group: The methoxy group enhances lipophilicity and may influence pharmacokinetic properties.

- Acetamide linker: A flexible spacer that modulates molecular conformation and binding affinity.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-12-8-6-11(7-9-12)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFZGQISTWRINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385771 | |

| Record name | N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36932-44-2 | |

| Record name | 1,2,3,4-Tetrahydro-N-(4-methoxyphenyl)-3-oxo-2-quinoxalineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36932-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(4-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects supported by research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with appropriate chalcone derivatives. The synthesis typically employs techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and X-ray crystallography for structural elucidation. The molecular formula is , with a molecular weight of approximately 405.44 g/mol.

1. Antimicrobial Activity

Research indicates that compounds with a phenoxy-N-arylacetamide scaffold exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains, indicating its potential as an antimicrobial agent .

2. Anti-Diabetic Effects

The compound has been evaluated for its anti-diabetic properties. It appears to influence glucose metabolism and insulin sensitivity positively. In vitro studies suggest that it may enhance glucose uptake in muscle cells and improve insulin signaling pathways .

3. Anti-Inflammatory Properties

In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2), which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

4. Analgesic Activity

The analgesic effects of this compound have been documented in animal models. The compound appears to modulate pain pathways effectively, providing relief comparable to standard analgesics .

5. Anticancer Potential

There is growing evidence supporting the anticancer activity of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with cellular receptors, influencing signaling cascades associated with inflammation and pain.

- Gene Expression Regulation: There is evidence suggesting that it alters the expression of genes related to its various biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound across different biological models:

Comparación Con Compuestos Similares

The compound belongs to a broader class of tetrahydroquinoxaline-derived acetamides, which exhibit structural diversity in their substituents and biological activities. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) increase lipophilicity and may enhance membrane permeability. Electron-withdrawing groups (e.g., nitro, chloro) improve stability but may reduce solubility .

Example Yields :

- Target Compound : Yield data unavailable (discontinued per ).

- Analog AJ5d : 61% yield (melting point: 230–232°C) .

- Compound 20a : 40% yield (anti-cancer derivatives) .

Pharmacological Activities

- Anti-Cancer Activity :

- Central Nervous System (CNS) Targets: GPR139 Agonists: Tetrahydroquinoxaline acetamides with pyrrolotriazine moieties show promise in treating social interaction deficits .

Challenges and Discontinuation

The target compound is listed as "discontinued" in commercial catalogs (e.g., CymitQuimica ), likely due to:

- Synthetic Challenges : Low yields or purification difficulties.

- Pharmacokinetic Limitations : Poor solubility or metabolic instability compared to analogs with bulkier substituents (e.g., ethoxy, morpholinyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.